molecular formula C17H12Cl2F3N3OS B4173912 3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide

3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide

Cat. No.: B4173912
M. Wt: 434.3 g/mol
InChI Key: PUJZHBSDXUUOEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide is a complex organic compound characterized by its unique structure, which includes cyano, dichlorophenyl, and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Introduction of Functional Groups: The cyano, dichlorophenyl, and trifluoromethyl groups are introduced through specific reactions such as nucleophilic substitution and electrophilic aromatic substitution.

    Thioether Formation: The thioether linkage is formed by reacting the pyridine derivative with a suitable thiol compound under controlled conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the thioether intermediate with N-methylpropanamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **3-{[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-methylpropanamide
  • **3-{[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-ethylpropanamide

Uniqueness

The uniqueness of 3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F3N3OS/c1-24-15(26)4-5-27-16-11(8-23)12(17(20,21)22)7-14(25-16)10-3-2-9(18)6-13(10)19/h2-3,6-7H,4-5H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJZHBSDXUUOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCSC1=C(C(=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide
Reactant of Route 3
Reactant of Route 3
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide
Reactant of Route 4
Reactant of Route 4
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide
Reactant of Route 5
Reactant of Route 5
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide
Reactant of Route 6
Reactant of Route 6
3-[3-cyano-6-(2,4-dichlorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.